molecular formula C5H9ClF3NO2 B1377510 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride CAS No. 1443979-43-8

2-Amino-5,5,5-trifluoropentanoic acid hydrochloride

Katalognummer: B1377510
CAS-Nummer: 1443979-43-8
Molekulargewicht: 207.58 g/mol
InChI-Schlüssel: RQLCJLJVSWUYSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Composition and Crystallographic Analysis

2-Amino-5,5,5-trifluoropentanoic acid hydrochloride (CAS 1680174-93-9) is a fluorinated amino acid derivative characterized by a trifluoromethyl (-CF₃) group at the terminal carbon position. Its molecular formula, C₅H₉ClF₃NO₂ , corresponds to a molecular weight of 207.58 g/mol . The compound exists as a hydrochloride salt, enhancing solubility in polar solvents such as water and methanol.

Key Molecular Properties

Property Value
Molecular Formula C₅H₉ClF₃NO₂
Molecular Weight 207.58 g/mol
IUPAC Name (2S)-2-Amino-5,5,5-trifluoropentanoic acid hydrochloride
CAS Number 1680174-93-9
SMILES C(CC(F)(F)F)C(C(=O)O)N.Cl

Crystallographic data for this compound are limited in publicly available literature. However, structural analogs with similar trifluoromethyl substitutions exhibit monoclinic or triclinic arrangements in the solid state, influenced by hydrogen bonding between the carboxylate and ammonium groups. The hydrochloride salt form likely stabilizes the molecule through ionic interactions, though specific space group assignments remain unreported in accessible sources.

Stereochemical Configuration and Diastereomeric Forms

The compound adopts the (S)-configuration at the α-carbon, a stereochemical feature critical for mimicking naturally occurring L-amino acids. This enantiomer is preferentially synthesized via dynamic kinetic resolution (DKR) , achieving >98% enantiomeric excess (ee) under optimized conditions.

Stereochemical Considerations

  • (S)-Enantiomer : Dominates in biological systems due to compatibility with enzymatic recognition.
  • (R)-Enantiomer : A diastereomeric form with inverted stereochemistry, typically obtained as a byproduct in racemic syntheses.

DKR leverages chiral ligands (e.g., tridentate ligands) to resolve racemic mixtures, ensuring selective precipitation of the (S)-enantiomer. This method eliminates chromatographic purification, streamlining large-scale production.

Comparative Analysis with Non-Fluorinated Analogues

This compound is a fluorinated analogue of valine (2-amino-3-methylbutanoic acid) and norvaline (2-aminopentanoic acid). The substitution of a methyl group with a trifluoromethyl moiety introduces significant changes in physicochemical properties.

Key Differences from Non-Fluorinated Analogues

Property Trifluorinated Compound Valine/Norvaline
Hydrophobicity Enhanced due to CF₃ group Moderate (methyl group)
Metabolic Stability Increased resistance to oxidation Lower stability
Membrane Permeability Improved due to lipophilicity Limited
Electron Density Electron-withdrawing CF₃ group Electron-donating methyl group

The trifluoromethyl group reduces hydrogen bonding capacity while increasing van der Waals interactions, altering protein-ligand binding kinetics in therapeutic applications. For example, in peptide synthesis, this fluorinated amino acid enhances hydrophobic interactions within protein cores, stabilizing secondary structures like α-helices.

Eigenschaften

IUPAC Name

2-amino-5,5,5-trifluoropentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLCJLJVSWUYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of Racemic 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride

The synthesis begins with the preparation of the racemic amino acid hydrochloride salt from a protected precursor. The key steps are as follows:

  • Starting Material and Hydrolysis:
    The precursor, acetylated amino acid (Ac-AA), is treated with 6 N hydrochloric acid aqueous solution. For example, 50.4 g (236 mmol) of Ac-AA is heated with 202 mL of 6 N HCl (1210 mmol) at 100 °C for 4 hours. This hydrolysis step removes protecting groups and converts the compound into the free amino acid hydrochloride salt.

  • Isolation and Purification:
    After completion, the reaction mixture is cooled, concentrated, and dried in vacuo at 50 °C for 3 hours to ensure dryness. The crude product is ground finely and washed by stirring in acetonitrile for 30 minutes to remove impurities. The resulting suspension is filtered, washed with additional acetonitrile, and dried overnight under vacuum at 50 °C to yield the racemic this compound salt with a yield of approximately 88.8%.

  • Characterization:
    The product is characterized by proton nuclear magnetic resonance (1H NMR) spectroscopy in D2O, showing characteristic signals consistent with the expected structure.

Step Conditions Yield (%) Notes
Hydrolysis of Ac-AA 6 N HCl, 100 °C, 4 h Removal of protecting groups
Drying and Grinding Vacuum, 50 °C, 3 h Preparation for washing
Washing with Acetonitrile Stirring, 30 min Purification step
Drying Vacuum, 50 °C, overnight 88.8 Final product as hydrochloride salt

Dynamic Kinetic Resolution (DKR) for Enantioselective Synthesis

To obtain the enantiomerically enriched (S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride, a dynamic kinetic resolution method is employed. This approach offers operational convenience and scalability (up to ~20 g scale) without requiring chromatographic purification.

  • Reaction Setup:
    The racemic hydrochloride salt (e.g., 16.6 g, 80.1 mmol) is combined with a chiral ligand (S)-configured ligand (30.0 g, 57.2 mmol), anhydrous nickel(II) chloride (10.4 g, 80.1 mmol), and degassed methanol (900 mL). Potassium carbonate (55.4 g, 401 mmol) is added as a base.

  • Reaction Conditions:
    The mixture is stirred at 50 °C for 2.5 hours, allowing the formation of diastereomeric Ni(II) complexes. The ligand consumption is monitored to ensure completion.

  • Cooling and Precipitation:
    After reaction, the mixture is gradually cooled to 30 °C and then to 0 °C. The cooled mixture is poured into a cold solution of acetic acid and distilled water at 0 °C to quench the reaction and precipitate the Ni(II) complex.

  • Isolation:
    The precipitate is filtered, washed with water, and dried under vacuum at 50 °C overnight, yielding a diastereomeric mixture of the Ni(II) complex.

Component Amount (g/mmol) Role
Racemic AA HCl salt 16.6 g, 80.1 mmol Substrate
Chiral ligand (S)-4 30.0 g, 57.2 mmol Enantioselective agent
NiCl2 anhydrous 10.4 g, 80.1 mmol Metal center for complex
Potassium carbonate 55.4 g, 401 mmol Base
Degassed methanol 900 mL Solvent
Acetic acid/distilled water 45.8 mL/1800 mL Quenching solution

Disassembly of Diastereomeric Ni(II) Complex and Recovery of Product

Following the dynamic kinetic resolution, the Ni(II) complex is disassembled to release the enantiomerically pure amino acid and recycle the chiral ligand:

  • Acidic Treatment:
    The Ni(II) complex (e.g., 38.5 g, 55.2 mmol) in 1,2-dimethoxyethane (193 mL) is treated with 3 N hydrochloric acid aqueous solution (92.0 mL, 276 mmol) and heated at 50 °C for 3 hours.

  • Filtration and Ligand Recovery:
    After cooling, the precipitated ligand is filtered out (first recovered ligand). The filtrate is concentrated to remove solvent, stirred, and filtered again to recover a second portion of ligand.

  • Isolation of Amino Acid:
    Concentration of the filtrate yields a green muddy solid containing the amino acid. Treatment with distilled water, ethylenediaminetetraacetic acid (EDTA) disodium salt dihydrate, and acetonitrile followed by basification with sodium carbonate to pH >8 facilitates further purification.

  • Final Product:
    The amino acid is obtained as a hydrochloride salt with high enantiomeric purity and yield.

Comparative Analysis of Preparation Methods

Aspect Racemic Hydrochloride Preparation Dynamic Kinetic Resolution (DKR)
Scale Multi-gram scale (~50 g) Scalable up to ~20 g
Enantiomeric Purity Racemic mixture High enantiomeric excess (S-enantiomer)
Operational Complexity Moderate Moderate; requires chiral ligand and metal salt
Purification Washing and drying Precipitation and filtration; no chromatography
Yield ~88.8% High yield with ligand recycling
Special Conditions Heating at 100 °C for 4 h Stirring at 50 °C, controlled cooling
Ligand Recycling Not applicable Yes, ligand recovered twice

Wissenschaftliche Forschungsanwendungen

Synthesis of TFPAA·HCl

The synthesis of TFPAA·HCl has been reported through various methods, with dynamic kinetic resolution being one of the most efficient approaches. This method allows for the production of the (S)-enantiomer on a scale of approximately 20 grams without the need for extensive purification steps, making it suitable for larger-scale applications . The general procedure involves the reaction of racemic 2-amino-5,5,5-trifluoropentanoic acid with chiral ligands and nickel(II) chloride in methanol under controlled conditions .

Biological Applications

2.1. Pharmaceutical Development

TFPAA·HCl has been utilized in the design of bioactive compounds and drug development. Notably, it played a crucial role in the development of avagacestat, a γ-secretase inhibitor used in Alzheimer's disease treatment. The incorporation of fluorinated amino acids like TFPAA into peptide structures can enhance the stability and bioactivity of therapeutic agents .

2.2. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of TFPAA·HCl. It shows moderate activity against various microorganisms, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent, suggesting that further exploration could lead to effective treatments against resistant strains .

Applications in Biochemistry

3.1. Protein Research

As a non-natural amino acid, TFPAA·HCl is valuable in protein engineering and research. Its unique trifluoromethyl group can influence protein folding and stability, making it an essential tool for studying protein structure-function relationships . Researchers have employed TFPAA in the synthesis of peptides to investigate their biochemical properties and interactions.

3.2. Enzyme Inhibition Studies

TFPAA·HCl has been explored as a substrate or inhibitor in enzyme studies due to its structural similarity to natural amino acids. Its incorporation into peptide substrates can provide insights into enzyme mechanisms and specificity .

Materials Science Applications

4.1. Development of Functional Materials

The fluorinated nature of TFPAA·HCl lends itself to applications in materials science, particularly in developing functional polymers and coatings with enhanced chemical resistance and thermal stability. These materials can be utilized in various industrial applications where durability is essential .

4.2. Nanotechnology

In nanotechnology, TFPAA·HCl can be used as a building block for synthesizing fluorinated nanoparticles or nanocomposites that exhibit unique electronic or optical properties due to their fluorinated components .

Case Studies

Study Focus Findings
Study on Synthesis MethodsDynamic Kinetic ResolutionEfficient large-scale synthesis achieving high yields without extensive purification .
Antimicrobial Activity AssessmentIn vitro studiesModerate activity against E. coli and C. albicans, indicating potential for further development as an antibacterial agent .
Protein Engineering ApplicationUse in peptide synthesisEnhanced stability and bioactivity observed when incorporated into peptide structures .

Vergleich Mit ähnlichen Verbindungen

Fluorinated amino acids are a critical class of compounds in medicinal chemistry. Below is a detailed comparison of 2-amino-5,5,5-trifluoropentanoic acid hydrochloride with structurally and functionally related analogs:

Structural Analogs and Enantiomers
Compound Name Molecular Formula Molecular Weight Synthesis Method Purity (%) Key Applications
2-Amino-5,5,5-trifluoropentanoic acid HCl C₅H₉ClF₃NO₂ 207.58 Acidic hydrolysis of N-acetyl derivative 98 Peptide synthesis, drug intermediates
(R)-2-Amino-5,5,5-trifluoropentanoic acid C₅H₈F₃NO₂ 171.12 Enzymatic resolution 95 Chiral building blocks
2-Amino-4-(trifluoromethoxy)butanoic acid C₅H₈F₃NO₃ 199.12 Multi-step fluorination >95 Lipophilic peptide modifications
2-Amino-5,5,5-trifluoro-3-methylpentanoic acid HCl C₆H₁₁ClF₃NO₂ 221.61 Alkylation of glycine equivalents >95 Enzyme inhibition studies

Key Observations :

  • Positional Isomerism: 4-Amino-5,5,5-trifluoropentanoic acid (CAS: 70961-08-9) differs in amino group placement, reducing its utility in α-helical peptide stabilization compared to the 2-amino isomer .
  • Enantiomeric Purity : The hydrochloride form is typically racemic, whereas enantiopure (R)- or (S)-forms require resolution techniques like DKR or enzymatic methods .
  • Functional Groups: Substitution of CF₃ with CF₃O (as in 2-amino-4-(trifluoromethoxy)butanoic acid) increases polarity, altering pharmacokinetic properties .
Derivatives and Reactivity
Compound Name Derivative Type Key Reactivity Byproduct Risk
2-Amino-5,5,5-trifluoropentanoic acid HCl Hydrochloride salt Stable under acidic conditions; prone to racemization at high pH Low (no oxidative byproducts in DKR)
(R)-2-Amino-5,5,5-trifluoropentanamide HCl Amide derivative Hydrolysis-resistant; used in solid-phase synthesis Requires anhydrous conditions
Fmoc-(S)-2-amino-5,5,5-trifluoropentanoic acid Fmoc-protected Compatible with standard peptide coupling High purity (>95%) achievable via DKR

Key Observations :

  • The hydrochloride form’s solubility in polar solvents (e.g., methanol, water) facilitates its use in aqueous reaction systems, unlike amide derivatives requiring organic solvents .
  • DKR avoids oxidative byproducts common in alkylation-based syntheses, enhancing yield and scalability .
Physical-Chemical Properties
Property 2-Amino-5,5,5-trifluoropentanoic acid HCl (R)-2-Amino-5,5,5-trifluoropentanoic acid 5,5,5-Trifluoro-dl-leucine
Melting Point Not reported 185–187°C 210–212°C
Solubility (H₂O) High (hydrophilic HCl salt) Moderate (pH-dependent) Low (hydrophobic CF₃ group)
LogP (octanol/water) -0.5 (estimated) 1.2 2.1

Key Observations :

  • The hydrochloride salt’s high aqueous solubility makes it preferable for bioconjugation, while hydrophobic analogs like 5,5,5-trifluoro-dl-leucine are suited for membrane permeability studies .

Biologische Aktivität

2-Amino-5,5,5-trifluoropentanoic acid hydrochloride (often abbreviated as 5TFP) is a fluorinated amino acid that has garnered attention for its unique biological properties and potential applications in various fields, including biochemistry and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

Structure and Properties

5TFP is characterized by the presence of three fluorine atoms attached to the carbon chain, which significantly alters its physicochemical properties compared to native amino acids such as isoleucine. The trifluoromethyl group influences the molecule's acidity and hydrophobicity, potentially affecting its interactions with biological macromolecules.

Synthesis of 2-Amino-5,5,5-Trifluoropentanoic Acid

The synthesis of 5TFP has been achieved through various methods, including dynamic kinetic resolution. Recent studies report an operationally convenient synthesis on a scale of approximately 20 grams using chiral ligands to enhance yields and selectivity . The synthesis involves the resolution of racemic mixtures and purification techniques such as ion exchange chromatography.

Incorporation into Proteins

One of the significant findings regarding 5TFP is its ability to be incorporated into proteins in place of isoleucine. Research indicates that 5TFP can serve as an effective surrogate for isoleucine in Escherichia coli (E. coli) during protein biosynthesis. In a study involving mouse dihydrofolate reductase (mDHFR), it was shown that 85% substitution of isoleucine by 5TFP did not compromise the protein's functionality, suggesting that certain protein domains can tolerate fluorinated amino acids without loss of activity .

Toxicity and Growth Inhibition

While 5TFP can be incorporated into proteins, it also exhibits dose-dependent toxicity. In E. coli cultures supplemented with isoleucine, increasing concentrations of 5TFP inhibited cell growth, with complete inhibition observed at concentrations around 4 mM. This toxicity is attributed to the incorporation of the fluorinated amino acid into cellular proteins, which may disrupt normal cellular functions .

Protein Folding and Functionality

In a specific case study involving interleukin-2 (IL-2), the incorporation of 5TFP resulted in a protein that maintained its native structure and biological activity. The proliferative response elicited by the fluorinated IL-2 indicated that the protein folded correctly despite the substitution of isoleucine residues with 5TFP . This finding highlights the potential for using fluorinated amino acids in therapeutic protein design.

Enzymatic Activity

Another study explored the enzymatic activity of proteins incorporating 5TFP. Kinetic assays demonstrated that while some activities were preserved, others showed reduced efficiency compared to wild-type proteins. The differences in activity were attributed to structural changes induced by fluorination .

Summary of Findings

Property Observation
Synthesis Method Dynamic kinetic resolution yielding high selectivity
Protein Incorporation Effective surrogate for isoleucine in E. coli
Toxicity Dose-dependent; complete growth inhibition at high doses
Functional Integrity Maintained in certain proteins like IL-2

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing enantiopure 2-amino-5,5,5-trifluoropentanoic acid hydrochloride?

  • Methodological Answer : The compound can be synthesized via dynamic kinetic resolution (DKR) of racemic precursors. For example, racemic this compound undergoes DKR using a chiral auxiliary (e.g., (S)-tert-butyl sulfinyl group) and enzymatic transamination with glucose dehydrogenase (GDH) for cofactor recycling. This approach achieves >99% enantiomeric excess (ee) for the (S)-enantiomer . Key parameters include:

  • Reaction temperature: 25–35°C
  • pH: 7.5–8.5 (ammonium buffer)
  • Enzyme loading: 95 U/mL GDH for NADPH regeneration .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The hydrochloride salt is hygroscopic and requires storage in a desiccator under inert gas (argon or nitrogen) at –20°C. For aqueous solutions, use pH 4–6 buffers to prevent decomposition. Long-term stability tests indicate <5% degradation over 6 months under these conditions .

Q. What analytical techniques are recommended for characterizing purity and enantiopurity?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm .
  • Enantiopurity : Chiral HPLC using a Crownpak CR-I column (3.5 µm, 4.6 × 150 mm) with 0.1 M HClO₄ in methanol at 0.5 mL/min. Retention times: (S)-enantiomer = 8.2 min, (R)-enantiomer = 10.5 min .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for transaminase-mediated synthesis?

  • Methodological Answer : Discrepancies in enzyme activity (e.g., DHG transaminase vs. DHGPhe) often arise from substrate inhibition at high ammonium concentrations (>10 equiv.). To mitigate this:

  • Optimize NH₄⁺ levels (1.4–2.0 equiv.) .
  • Use kinetic modeling (e.g., Michaelis-Menten with substrate inhibition terms) to predict optimal reaction scales .
    • Data Interpretation Tip : Compare turnover numbers (TON) rather than raw yields, as TON accounts for enzyme loading variability .

Q. What strategies improve the compound’s stability in biological assays (e.g., protein binding studies)?

  • Methodological Answer :

  • Chelation : Add 1–2 mM EDTA to buffer solutions to sequester metal ions that catalyze decomposition .
  • Lyophilization : Lyophilize the compound with trehalose (1:1 w/w) to stabilize against hydrolysis. Reconstitute in DMSO for cell-based assays .
  • In situ monitoring : Use ¹⁹F NMR (δ = –75 ppm for CF₃ group) to track degradation in real time .

Q. How can researchers address low yields in large-scale enantioselective synthesis?

  • Methodological Answer : Scale-up challenges often stem from inefficient cofactor recycling. Solutions include:

  • Coupled enzyme systems : Combine GDH with formate dehydrogenase (FDH) for NADH regeneration, achieving a space-time yield (STY) >600 g·L⁻¹·d⁻¹ .
  • Continuous flow reactors : Use packed-bed reactors with immobilized transaminases to enhance catalyst reusability (5 cycles with <15% activity loss) .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Verify enantiopurity at each synthetic step using chiral HPLC .
  • Cofactor Stoichiometry : Excess NH₄⁺ (>10 equiv.) reduces transaminase activity by 40–60% .
  • Regulatory Compliance : Use non-hazardous solvents (e.g., water/ethanol mixtures) for industrial alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5,5,5-trifluoropentanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-5,5,5-trifluoropentanoic acid hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.